molecular formula C8H15NO3 B13304703 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid

Cat. No.: B13304703
M. Wt: 173.21 g/mol
InChI Key: ZXUZLOXNRPYWRI-UHFFFAOYSA-N
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Description

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid is an organic compound with a unique structure that includes an oxolane ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,5-dimethyl-1,4-dioxane with acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxolane ring provides structural stability and can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethyloxolan-3-yl)acetic acid
  • 2-(5,5-dimethyloxolan-3-yl)acetic acid
  • 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid

Uniqueness

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid is unique due to the presence of both amino and methyl groups on the oxolane ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-5-3-8(9,4-7(10)11)6(2)12-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

ZXUZLOXNRPYWRI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(CC(=O)O)N

Origin of Product

United States

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